molecular formula C18H28N2O5S B5492737 1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide

1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B5492737
M. Wt: 384.5 g/mol
InChI Key: CMIREABNBQFZLP-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced through sulfonylation reactions using butylsulfonyl chloride and a suitable base.

    Attachment of the 2,4-Dimethoxyphenyl Group: This step involves the coupling of the piperidine ring with 2,4-dimethoxyphenyl derivatives using coupling agents like EDCI or DCC.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide
  • 1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxylate
  • This compound hydrochloride

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the butylsulfonyl group, 2,4-dimethoxyphenyl group, and piperidine ring makes it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-4-5-11-26(22,23)20-10-6-7-14(13-20)18(21)19-16-9-8-15(24-2)12-17(16)25-3/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIREABNBQFZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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